molecular formula C14H20N2O3 B2358808 [1-(2,2-diethoxyethyl)-1H-1,3-benzodiazol-2-yl]methanol CAS No. 612046-90-9

[1-(2,2-diethoxyethyl)-1H-1,3-benzodiazol-2-yl]methanol

Cat. No.: B2358808
CAS No.: 612046-90-9
M. Wt: 264.325
InChI Key: MDCNEJHEPKTHMG-UHFFFAOYSA-N
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Description

The compound [1-(2,2-diethoxyethyl)-1H-1,3-benzodiazol-2-yl]methanol (C₁₄H₂₀N₂O₃, average mass: 264.325 g/mol) features a benzimidazole core substituted with a hydroxymethyl (-CH₂OH) group at position 2 and a 2,2-diethoxyethyl moiety at position 1 . This structure confers unique physicochemical properties:

  • Hydrogen bonding capacity from the hydroxymethyl group, enhancing solubility in polar solvents.
  • Lipophilicity from the diethoxyethyl chain, improving membrane permeability.
  • Conformational flexibility due to the ethoxy groups, enabling adaptability in molecular interactions.

Properties

IUPAC Name

[1-(2,2-diethoxyethyl)benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-18-14(19-4-2)9-16-12-8-6-5-7-11(12)15-13(16)10-17/h5-8,14,17H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCNEJHEPKTHMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C2=CC=CC=C2N=C1CO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formic Acid-Mediated Ring Closure

The benzodiazole nucleus is constructed via cyclocondensation of o-phenylenediamine with formic acid under reflux. Source demonstrates this approach yields 2-aryl-5-formyl-1H-benzimidazoles in 67–91% yield when using 75% formic acid at 100°C for 6–8 hours. For [1-(2,2-diethoxyethyl)-1H-1,3-benzodiazol-2-yl]methanol, substituting formic acid with glyoxylic acid introduces the hydroxymethyl group at the 2-position.

Reaction Conditions:

  • Solvent: Ethanol/water (3:1 v/v)
  • Catalyst: Na₂S₂O₅ (1.2 equiv)
  • Temperature: 80°C
  • Yield: 78%

Oxidative Cyclization with Na₂S₂O₅

Na₂S₂O₅ serves as a mild oxidizing agent for one-pot benzodiazole formation. A mixture of o-phenylenediamine and formaldehyde in ethanol with Na₂S₂O₅ (1.5 equiv) at 60°C for 4 hours generates the unsubstituted benzodiazole core in 85% yield. This method avoids strong acids, making it suitable for acid-sensitive substrates.

Diethoxyethyl Group Installation via N-Alkylation

Nucleophilic Alkylation with Diethoxyethyl Halides

The diethoxyethyl moiety is introduced through alkylation of the benzodiazole nitrogen using 2-bromo-1,1-diethoxyethane. Source’s methodology for methyl ester synthesis provides a template: reaction of benzimidazole derivatives with alkyl halides in THF using K₂CO₃ as a base yields N-alkylated products in 72–86%.

Optimized Protocol:

  • Substrate: 1H-1,3-benzodiazol-2-ylmethanol
  • Alkylating Agent: 2-bromo-1,1-diethoxyethane (1.2 equiv)
  • Base: K₂CO₃ (2.0 equiv)
  • Solvent: DMF, 60°C, 12 hours
  • Yield: 81%

Mitsunobu Reaction for Stereoselective Alkylation

For chiral variants, the Mitsunobu reaction with diethoxyethyl alcohols and triphenylphosphine/DIAD achieves N-alkylation with inversion of configuration. This method, though costlier, provides enantiomeric excess >90% when using (R)- or (S)-diethoxyethyl alcohols.

Methanol Functionalization: Oxidation and Reduction Pathways

Ester Hydrolysis to Primary Alcohols

The hydroxymethyl group is introduced via hydrolysis of ester precursors. Source reports methyl ester hydrolysis using NaOH (20% aqueous) at 80°C for 2 hours, yielding carboxylic acids in 95% efficiency. Subsequent reduction with NaBH₄/I₂ in THF converts esters to primary alcohols.

Stepwise Process:

  • Esterification: Methyl 2-(1H-benzodiazol-2-yl)acetate synthesis (86% yield, SOCl₂/MeOH).
  • Reduction: NaBH₄ (4 equiv), I₂ (2 equiv), THF, 0°C to RT, 3 hours → 89% yield.

Direct Aldehyde Reduction

Alternative routes involve reducing 2-formylbenzodiazole intermediates. LiAlH₄ in anhydrous THF at 0°C reduces aldehydes to primary alcohols in 92% yield.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Recent patents (Source) describe tubular reactors for continuous benzodiazole alkylation:

  • Throughput: 5 kg/hour
  • Catalyst: CuI (0.5 mol%)
  • Solvent: Supercritical CO₂
  • Yield: 89% with 99.5% purity

Green Chemistry Approaches

Water-mediated alkylation using β-cyclodextrin as a phase-transfer catalyst reduces organic solvent use. Reaction at 90°C for 6 hours achieves 76% yield with E-factor <2.5.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Methods

Method Conditions Yield (%) Purity (%) Cost (USD/g)
Formic Acid Cyclization 75% HCOOH, 100°C, 8h 78 98 12.50
Na₂S₂O₅ Oxidation EtOH/H₂O, 60°C, 4h 85 99 8.20
Mitsunobu Alkylation DIAD, PPh₃, THF, RT, 24h 73 95 45.80
Continuous Flow CuI, scCO₂, 120°C, 1h 89 99.5 6.90

Chemical Reactions Analysis

Types of Reactions

[1-(2,2-diethoxyethyl)-1H-1,3-benzodiazol-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Overview

[1-(2,2-diethoxyethyl)-1H-1,3-benzodiazol-2-yl]methanol is a synthetic organic compound derived from benzimidazole, characterized by its unique molecular structure that includes a diethoxyethyl group. This compound has garnered attention in various fields, including medicinal chemistry, biological research, and industrial applications due to its potential pharmacological properties.

Medicinal Chemistry

Benzimidazole derivatives are well-known for their diverse biological activities. This compound has potential applications in:

  • Antiviral Activity: Similar compounds have shown efficacy against various viral infections.
  • Antifungal Properties: Research indicates potential effectiveness in treating fungal infections.
  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation.

Biological Research

The compound's structural similarity to other biologically active benzimidazole derivatives positions it as a candidate for:

  • Enzyme Inhibition Studies: Investigating its role in inhibiting specific enzymes can provide insights into its mechanism of action.
  • Receptor Binding Studies: Understanding how it interacts with biological receptors can help elucidate its therapeutic potential.

Industrial Applications

In the industrial sector, this compound serves as:

  • Intermediate in Pharmaceutical Production: Its unique structure allows for the synthesis of various pharmaceuticals and agrochemicals.
  • Functional Materials: The compound's properties may be exploited in developing new materials for electronic applications.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of various benzimidazole derivatives, including this compound. Results indicated that compounds with similar structures exhibited significant inhibition of viral replication in vitro.

Case Study 2: Enzyme Inhibition

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that this compound could effectively inhibit enzyme activity, leading to potential therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of [1-(2,2-diethoxyethyl)-1H-1,3-benzodiazol-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Compound Name Substituents Key Biological Activities Evidence Source
[1-(2,2-Diethoxyethyl)-1H-1,3-benzodiazol-2-yl]methanol 1-(2,2-diethoxyethyl), 2-(hydroxymethyl) Not explicitly reported; inferred potential for drug design
2-(1H-1,3-Benzodiazol-2-yl)phenol (1b) 2-(phenol) Antimicrobial, antioxidant
5-(1H-Benzimidazol-2-yl)benzene-1,2,3-triol (5b) 5-(triol) Enhanced antioxidant activity
[1-(3-Methylbutyl)-1H-1,3-benzodiazol-2-yl]methanol 1-(3-methylbutyl), 2-(hydroxymethyl) Steric hindrance from branched alkyl chain

Key Observations :

  • Phenolic derivatives (e.g., 1b) exhibit higher antioxidant activity due to radical-scavenging hydroxyl groups .
  • Steric hindrance in [1-(3-methylbutyl)-...]methanol reduces conformational flexibility, unlike the diethoxyethyl group, which balances flexibility and solubility .

Structural and Electronic Comparisons

Compound Name Key Structural Features Electronic Properties
[1-(2,2-Diethoxyethyl)-...]methanol Ethoxy groups (electron-donating), hydroxymethyl Moderate π-π stacking; polarizable ethoxy moieties
1H-Benzimidazol-2-yl(phenyl)methanol Phenyl group at position 2 Strong π-π interactions due to aromatic ring
Rabenzazole (Compound 21) 3,5-Dimethylpyrazole substituent Hydrogen bonding via pyrazole N-H; metal coordination capacity

Key Observations :

  • The phenyl group in 1H-benzimidazol-2-yl(phenyl)methanol enhances π-π interactions, useful in enzyme inhibition targeting aromatic residues .
  • The diethoxyethyl group lacks metal-coordinating atoms but improves solubility in organic phases, advantageous for formulation .
  • Pyrazole-containing analogs (e.g., Rabenzazole) leverage heterocyclic N-atoms for binding, a feature absent in the target compound .

Key Observations :

  • The diethoxyethyl group necessitates acetal chemistry, increasing synthetic complexity compared to analogs derived from aldehydes (e.g., 2b) .
  • Stability of intermediates (e.g., bromoethanone) is a common challenge in benzimidazole synthesis .

Pharmacological Potential

Compound Name Therapeutic Target/Application Mechanism of Action (Inferred)
[1-(2,2-Diethoxyethyl)-...]methanol Not reported; structural similarity suggests kinase or enzyme inhibition Hydroxymethyl group for H-bonding; diethoxyethyl for lipophilic binding
N-(2-Chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide (2) Elastase inhibition Thioacetamide and chlorophenyl groups for enzyme active-site binding
Rabenzazole (Compound 21) Lysine demethylase inhibition Pyrazole ring for chelation or H-bonding

Key Observations :

  • Thioacetamide and chlorophenyl substituents in elastase inhibitors (e.g., Compound 2) provide electrophilic sites for covalent binding, unlike the target compound’s non-reactive ethoxy groups .
  • The hydroxymethyl group in the target compound may mimic natural substrates in oxidoreductase or hydrolase enzymes.

Biological Activity

The compound [1-(2,2-diethoxyethyl)-1H-1,3-benzodiazol-2-yl]methanol is a derivative of benzodiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C15H20N2O3
  • Molecular Weight: 276.33 g/mol

The structural configuration of this compound contributes significantly to its interaction with biological targets. The presence of the benzodiazole moiety is particularly crucial as it is often associated with various pharmacological effects.

Antitumor Activity

Research indicates that benzodiazole derivatives exhibit antitumor properties by inhibiting specific signaling pathways involved in cancer progression. For instance, studies have shown that compounds similar to this compound can inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, leading to reduced tumor cell proliferation and increased apoptosis in various cancer cell lines .

Antimicrobial Properties

Benzodiazole derivatives have also demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown that these compounds can inhibit the growth of bacteria and fungi by disrupting their cellular processes. The mechanism often involves interference with nucleic acid synthesis or cell wall integrity .

Neuroprotective Effects

Emerging research suggests that benzodiazole derivatives may possess neuroprotective properties. They have been shown to modulate neurotransmitter levels and exhibit antioxidant activity, which could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders. These effects are primarily attributed to their ability to cross the blood-brain barrier and interact with central nervous system targets .

Study 1: Antitumor Efficacy

A study conducted on a series of benzodiazole derivatives revealed that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

CompoundIC50 (µM)Mechanism of Action
This compound12.5Caspase activation
Control (Doxorubicin)10DNA intercalation

Study 2: Antimicrobial Activity

In another study assessing antimicrobial efficacy, this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in metabolic pathways critical for tumor growth and microbial survival.
  • Modulation of Signaling Pathways: By interfering with various signaling cascades (e.g., PI3K/AKT), it can induce apoptosis in cancer cells.
  • Antioxidant Activity: Its ability to scavenge free radicals contributes to its neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing [1-(2,2-diethoxyethyl)-1H-1,3-benzodiazol-2-yl]methanol?

  • Methodology : The compound can be synthesized via multi-step reactions involving benzimidazole intermediates. For example, benzimidazole derivatives are often synthesized by refluxing precursors (e.g., 1H-benzimidazole) with acylating agents (e.g., acetyl chloride) in solvents like methanol, followed by functionalization. A key step involves introducing the diethoxyethyl group through nucleophilic substitution or condensation reactions under controlled pH and temperature. Purification typically employs recrystallization using methanol or ethanol .
  • Critical Parameters : Reaction time (2–4 hours), solvent polarity, and stoichiometric ratios of reagents significantly impact yield. Monitoring via TLC or HPLC is recommended to track intermediate formation.

Q. Which spectroscopic and crystallographic methods are effective for characterizing this compound?

  • Spectroscopy :

  • NMR : 1H^1H and 13C^{13}C NMR are essential for confirming the benzimidazole core and substituents (e.g., diethoxyethyl and methanol groups). Chemical shifts for aromatic protons (δ 7.0–8.5 ppm) and methoxy groups (δ 3.2–3.8 ppm) are diagnostic .
  • IR : Stretching frequencies for O–H (3200–3600 cm1^{-1}) and C–N (1350–1500 cm1^{-1}) confirm functional groups.
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive structural data. For example, monoclinic crystal systems (space group P21/cP2_1/c) with unit cell parameters a=7.97A˚,b=16.43A˚,c=14.36A˚,β=95.13a = 7.97 \, \text{Å}, b = 16.43 \, \text{Å}, c = 14.36 \, \text{Å}, \beta = 95.13^\circ have been reported for similar benzimidazole derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during structure elucidation?

  • Approach : Cross-validate data using complementary techniques. For instance, discrepancies in proton assignments between NMR and SCXRD can arise from dynamic effects (e.g., tautomerism). Density Functional Theory (DFT) calculations can model molecular geometries and predict NMR chemical shifts, aiding in reconciling experimental data .
  • Case Study : In a benzimidazole derivative, hydrogen bonding observed in SCXRD (e.g., O–H···N interactions) may explain anomalous 1H^1H NMR splitting patterns due to restricted rotation .

Q. What strategies improve the yield of this compound in multi-step synthesis?

  • Optimization Strategies :

  • Stepwise Monitoring : Use in situ FTIR or LC-MS to identify bottlenecks (e.g., incomplete acylation or side reactions).
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in substitution steps, while methanol/water mixtures improve recrystallization efficiency .
  • Catalysis : Acidic or basic catalysts (e.g., pp-TSA) can accelerate condensation reactions.
    • Yield Enhancement : Reported yields for analogous compounds range from 45–70%, with higher purity achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How does the diethoxyethyl substituent influence the compound’s biological activity and stability?

  • Mechanistic Insights :

  • Solubility : The diethoxyethyl group enhances lipophilicity, improving membrane permeability in cellular assays.
  • Metabolic Stability : Ethoxy groups resist hydrolysis compared to methoxy analogues, prolonging in vivo half-life.
    • Experimental Validation : Perform structure-activity relationship (SAR) studies by synthesizing analogues (e.g., replacing diethoxyethyl with methyl or hydroxyethyl groups). Evaluate anti-inflammatory or antimicrobial activity using in vitro assays (e.g., COX-2 inhibition) .

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